[(E,2R)-5-oxo-5-(N-phenylanilino)pent-3-en-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate
Description
The compound “(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(5-nitrocyclohex-1-en-1-yl)acrylate” (CAS: 900186-73-4) is a structurally complex molecule with the molecular formula C₂₆H₂₆N₂O₅ and a molecular weight of 446.5 g/mol . It features a diphenylamino group, a nitro-substituted cyclohexene ring, and an acrylate ester moiety, which collectively contribute to its unique electronic and steric properties. This compound is a critical intermediate in the synthesis of Vorapaxar Sulfate, a protease-activated receptor-1 (PAR-1) antagonist used clinically to inhibit platelet aggregation .
Key structural attributes include:
- Diphenylamino group: Enhances electron-donating capacity and stabilizes charge transfer.
- Nitrocyclohexene ring: Introduces steric bulk and electron-withdrawing effects.
- Acrylate ester: Facilitates conjugation and reactivity in polymerization or cross-linking processes.
Its stereochemical configuration (E, R, Z) is critical for biological activity, as minor structural deviations can significantly alter pharmacological efficacy .
Properties
CAS No. |
900186-73-4 |
|---|---|
Molecular Formula |
C26H26N2O5 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[(E,2R)-5-oxo-5-(N-phenylanilino)pent-3-en-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate |
InChI |
InChI=1S/C26H26N2O5/c1-20(33-26(30)18-16-21-9-8-14-24(19-21)28(31)32)15-17-25(29)27(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-7,9-13,15-18,20,24H,8,14,19H2,1H3/b17-15+,18-16+/t20-,24?/m1/s1 |
InChI Key |
SIMVMXGCKDDNNL-BTKSKTRNSA-N |
Isomeric SMILES |
C[C@H](/C=C/C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)/C=C/C3=CCCC(C3)[N+](=O)[O-] |
Canonical SMILES |
CC(C=CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C=CC3=CCCC(C3)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
(E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(5-nitrocyclohex-1-en-1-yl)acrylate, a compound with the CAS number 900186-73-4, is a synthetic organic molecule notable for its potential biological activity. This compound features a complex structure that includes diphenylamino and nitrocyclohexenyl moieties, which may contribute to its pharmacological properties.
- Molecular Formula : C26H26N2O5
- Molecular Weight : 446.49 g/mol
- Structure : The compound is characterized by a pentenone backbone with substituents that may influence its reactivity and interaction with biological systems.
Biological Activity
Research into the biological activity of this compound has revealed several key areas of interest:
Anticancer Properties
Preliminary studies suggest that derivatives of diphenylamino compounds exhibit significant anticancer activity. The presence of the nitro group in the cyclohexene ring may enhance the compound's ability to induce apoptosis in cancer cells. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells .
The proposed mechanism involves the compound's ability to intercalate with DNA or inhibit specific enzymes involved in cell division. This action could lead to cell cycle arrest and subsequent apoptosis. Additionally, the diphenylamino group is known to interact with cellular membranes, potentially altering membrane fluidity and impacting cellular signaling pathways .
Case Studies
- In vitro Studies :
- Animal Models :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H26N2O5 |
| Molecular Weight | 446.49 g/mol |
| CAS Number | 900186-73-4 |
| Anticancer Activity (IC50) | Low micromolar |
| Tumor Size Reduction (in vivo) | Significant |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Research Findings
Electronic Properties: The nitro group in the target compound provides stronger electron-withdrawing effects compared to cyanoacrylic acid in L1 or dimethylamino groups in . This enhances charge separation in photochemical applications but reduces solubility in polar solvents . L1 and L2 dyes achieve higher power conversion efficiencies (PCEs > 8%) in DSSCs due to their cyanoacrylic acid anchors, which improve electron injection into TiO₂ semiconductors. The target compound’s acrylate ester lacks this anchoring capability, limiting its utility in solar cells .
Biological Activity :
- The nitrocyclohexene moiety in the target compound is critical for binding to PAR-1 receptors, a feature absent in analogues like . Substitution with oxadiazole (as in ) shifts activity toward antimicrobial pathways .
- Stereochemical configuration (R,Z,E) in the target compound ensures optimal fit into PAR-1’s hydrophobic binding pocket, whereas simplified stereoisomers show reduced efficacy .
Synthetic Complexity: The target compound requires multi-step synthesis with stringent stereochemical control, unlike L1 or , which are synthesized via straightforward condensation reactions . Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate shares a similar acrylate ester backbone but lacks the nitro and diphenylamino groups, simplifying its preparation.
Physicochemical Comparison
Q & A
Q. What are the optimal synthetic routes for synthesizing (E)-(R,Z)-5-(Diphenylamino)-5-oxopent-3-en-2-yl 3-(5-nitrocyclohex-1-en-1-yl)acrylate, and what purification methods are recommended?
- Methodological Answer : A multi-step synthesis is recommended, starting with propargylation or acrylate coupling reactions. For example, homopropargyl alcohols (as in ) can serve as intermediates for alkyne functionalization. Key steps include:
- Esterification : Use KOH in dry DMF for activating carboxyl groups, followed by acrylate coupling (similar to ).
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) effectively isolates the target compound, as demonstrated in for structurally related acrylates.
- Critical Parameters : Control reaction temperature (e.g., 80°C in DCE, as in ) to minimize side reactions. Monitor by TLC and confirm purity via NMR and HRMS .
Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic techniques?
- Methodological Answer : Stereochemical analysis requires a combination of:
- NMR : NOESY experiments to identify spatial proximity of protons (e.g., diphenylamino and nitrocyclohexenyl groups).
- IR Spectroscopy : Confirm acrylate carbonyl stretching frequencies (~1700–1750 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) (as in ).
- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., using slow evaporation in EtOAc/hexane) and analyzing diffraction patterns (e.g., CCDC methods in ) .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity or electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311G++(d,p)) can:
- Electrostatic Potential Maps : Identify electron-rich regions (e.g., nitro groups) for nucleophilic attack.
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict charge-transfer interactions (e.g., dipole stabilization in acrylate moieties).
- Thermodynamic Stability : Compare optimized geometries with crystallographic data (e.g., ’s approach for ethyl carboxylates) .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings for such complex molecules?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism or conformational flexibility). Mitigation strategies include:
- Variable-Temperature NMR : Probe slow-exchange processes (e.g., ’s use of VT-NMR for hybrid compounds).
- Complementary Techniques : Pair solid-state (XRD) and solution-state (NMR/IR) data. For example, validated crystal structures against DFT-optimized geometries.
- Statistical Validation : Use R-factors and residual density plots in XRD refinement to confirm atomic positions .
Q. What methodologies assess the biological activity of this compound, particularly its interaction with enzymatic targets?
- Methodological Answer :
- In Silico Docking : Use AutoDock Vina to model interactions with cyclooxygenase or cytochrome P450 enzymes (as in ’s hybrid compound study).
- Enzyme Assays : Measure IC₅₀ values via fluorescence quenching or UV-Vis spectroscopy (e.g., nitro reductase activity in ).
- ADMET Profiling : Predict pharmacokinetics using SwissADME or similar tools, focusing on logP and polar surface area (critical for acrylate bioavailability) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reaction yields when scaling up synthesis?
- Methodological Answer : Yield variations often stem from kinetic vs. thermodynamic control. Solutions include:
- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation (e.g., ’s 48-hour reaction monitoring).
- Scale-Up Protocols : Maintain reagent stoichiometry (e.g., CS₂ dropwise addition in ) and optimize mixing efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
